An In-depth Technical Guide to 1,3-Dimethoxy-2-(methylthio)benzene
An In-depth Technical Guide to 1,3-Dimethoxy-2-(methylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and potential applications of the aromatic compound 1,3-dimethoxy-2-(methylthio)benzene. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into the molecular architecture and chemical behavior of this substituted benzene derivative. By synthesizing available data on analogous compounds and established chemical principles, this guide offers a predictive yet scientifically grounded perspective on a molecule for which detailed experimental data is not widely available.
Molecular Structure and Physicochemical Properties
1,3-Dimethoxy-2-(methylthio)benzene, with the CAS Number 33617-67-3, possesses a unique substitution pattern on the benzene ring that influences its physical and chemical characteristics. The presence of two electron-donating methoxy groups and a sulfur-containing methylthio group imparts specific electronic and steric properties to the molecule.
Table 1: Physicochemical Properties of 1,3-dimethoxy-2-(methylthio)benzene and Related Compounds
| Property | 1,3-dimethoxy-2-(methylthio)benzene | 1,3-Dimethoxybenzene (for comparison) | 1,3-Dimethyl-2-(methylthio)benzene (for comparison) |
| Molecular Formula | C₉H₁₂O₂S[1] | C₈H₁₀O₂[2] | C₉H₁₂S |
| Molecular Weight | 184.26 g/mol [3] | 138.16 g/mol [4] | 152.26 g/mol [5] |
| Appearance | Predicted: Colorless to pale yellow liquid | Colorless liquid[4] | - |
| Boiling Point | Predicted: >200 °C | 217.5 °C[6] | 217-218 °C[5] |
| Melting Point | Not available | -52 °C[6] | Not available |
| Density | Predicted: ~1.1 g/mL | 1.055 g/mL at 25 °C[4] | 0.9828 g/cm³ at 30 °C[5] |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, ether, acetone), limited solubility in water.[7] | Soluble in organic solvents, limited water solubility.[7] | Not available |
| Refractive Index | Predicted: ~1.55 | n20/D 1.524[8] | 1.551[5] |
The physicochemical properties of 1,3-dimethoxy-2-(methylthio)benzene are largely inferred from its structural analogs. The presence of the polar methoxy and methylthio groups suggests a higher boiling point and density compared to unsubstituted benzene. Its solubility is expected to be good in common organic solvents, while water solubility will be limited due to the hydrophobic benzene ring.[7]
Synthesis of 1,3-dimethoxy-2-(methylthio)benzene
A plausible synthetic route to 1,3-dimethoxy-2-(methylthio)benzene involves the ortho-lithiation of 1,3-dimethoxybenzene followed by quenching with a sulfur electrophile. This strategy is based on the known reactivity of dimethoxybenzenes and is a common method for introducing substituents at specific positions.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1,3-dimethoxy-2-(methylthio)benzene.
Experimental Protocol (Proposed)
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dimethoxybenzene (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 2-3 hours to ensure complete formation of the lithiated intermediate. The formation of the 2-lithio species is directed by the two methoxy groups.
-
Electrophilic Quench: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of dimethyl disulfide (DMDS) (1.2 equivalents) in anhydrous THF to the reaction mixture.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,3-dimethoxy-2-(methylthio)benzene.
Spectral Data and Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the methoxy and methylthio groups.
-
Aromatic Protons: The three aromatic protons will likely appear as a multiplet in the range of δ 6.5-7.5 ppm. The specific splitting pattern will depend on the coupling constants between the adjacent protons.
-
Methoxy Protons: The two methoxy groups are chemically equivalent and are expected to show a singlet at approximately δ 3.8-4.0 ppm, integrating to six protons.
-
Methylthio Protons: The methyl group of the methylthio substituent is expected to appear as a singlet around δ 2.4-2.6 ppm, integrating to three protons.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Due to the symmetry of the molecule, some of the aromatic carbon signals may be equivalent.
-
Aromatic Carbons: The benzene ring carbons are expected to resonate in the region of δ 100-160 ppm. The carbons attached to the oxygen atoms of the methoxy groups will be the most downfield shifted.
-
Methoxy Carbons: The carbon atoms of the two methoxy groups should appear as a single peak around δ 55-60 ppm.
-
Methylthio Carbon: The carbon of the methylthio group is expected to have a chemical shift in the range of δ 15-20 ppm.
Mass Spectrometry (Predicted)
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 184. Subsequent fragmentation may involve the loss of methyl radicals from the methoxy or methylthio groups, leading to fragment ions at m/z = 169 and m/z = 139.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
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C-H stretching (aromatic): Around 3000-3100 cm⁻¹
-
C-H stretching (aliphatic): Around 2850-2960 cm⁻¹
-
C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹
-
C-O stretching (aryl ether): Strong bands around 1020-1250 cm⁻¹
-
C-S stretching: A weaker absorption band is expected in the region of 600-800 cm⁻¹.
Reactivity and Potential Transformations
The reactivity of 1,3-dimethoxy-2-(methylthio)benzene is governed by the interplay of the electronic effects of its substituents.
Electrophilic Aromatic Substitution
The two methoxy groups are strong activating and ortho-, para-directing groups for electrophilic aromatic substitution.[9] The methylthio group is also an activating, ortho-, para-directing group, though generally less activating than a methoxy group. The combined effect of these three groups will strongly activate the benzene ring towards electrophiles. The substitution pattern will be directed to the positions ortho and para to the activating groups.
Caption: Predicted reactivity of 1,3-dimethoxy-2-(methylthio)benzene.
Oxidation of the Methylthio Group
The sulfur atom in the methylthio group is susceptible to oxidation. Treatment with mild oxidizing agents can convert the thioether to a sulfoxide, and stronger oxidizing agents can further oxidize it to a sulfone. This transformation can be useful for modifying the electronic properties and biological activity of the molecule.
Demethylation of Methoxy Groups
The methoxy groups can be cleaved to form the corresponding phenols using strong acids like HBr or Lewis acids such as BBr₃.[10] This deprotection is a common strategy in the synthesis of natural products and pharmaceuticals.
Potential Applications and Biological Relevance
While specific applications for 1,3-dimethoxy-2-(methylthio)benzene have not been extensively reported, its structural motifs are present in various biologically active molecules.
-
Pharmaceutical Scaffolding: The dimethoxybenzene core is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12] The introduction of a methylthio group can modulate the lipophilicity and metabolic stability of a potential drug candidate.
-
Organic Synthesis: This compound can serve as a versatile building block in organic synthesis. The functional groups can be further elaborated to construct more complex molecular architectures.
-
Materials Science: Aromatic compounds with sulfur-containing substituents can have interesting electronic and optical properties, suggesting potential applications in the development of organic electronic materials.
Safety and Toxicology
No specific toxicological data for 1,3-dimethoxy-2-(methylthio)benzene is currently available. However, based on the general knowledge of related compounds, certain precautions should be taken when handling this substance.
-
General Handling: As with any chemical, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Toxicity of Organosulfur Compounds: Organosulfur compounds can exhibit a range of toxicological effects.[13][14] Some are known to be metabolized to reactive intermediates.[15]
-
Irritation: Aromatic ethers and thioethers can be irritating to the skin, eyes, and respiratory tract.
It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
1,3-dimethoxy-2-(methylthio)benzene is an intriguing aromatic compound with a unique combination of functional groups. While detailed experimental data is sparse, this technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, expected spectral characteristics, and potential reactivity. The insights provided herein are intended to stimulate further research into this molecule and its potential applications in various scientific disciplines. As more experimental data becomes available, a more complete understanding of this compound's properties and utility will undoubtedly emerge.
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